molecular formula C10H10N4O B2545340 3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 94033-64-4

3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No. B2545340
CAS RN: 94033-64-4
M. Wt: 202.217
InChI Key: PZNLKKRMQOCPGG-UHFFFAOYSA-N
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Description

3-phenyl-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Carbohydrazide refers to the presence of a hydrazide functional group attached to the carbon of the pyrazole ring. This class of compounds is known for its diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazides with various carbonyl compounds. For instance, the synthesis of related compounds such as 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides involves the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . Similarly, other pyrazole carbohydrazides are synthesized through condensation reactions, as seen with the synthesis of 1-phenyl-3-methyl-4-(salicylidene hydrazide)-phenylethylene-pyrazolone-5 .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and Mass spectrometry, as well as single-crystal X-ray diffraction. For example, the crystal structure of (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide was determined to crystallize in the monoclinic space group, confirming the (E)-configuration of the azomethine (N=CH) bond . The molecular structure is further supported by DFT calculations and spectroscopic data .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive functional groups. The presence of a carbohydrazide group can lead to the formation of hydrogen bonds, as seen in the crystal packing of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, which is stabilized by O-H⋯O and O-H⋯S hydrogen bonds . Additionally, the reactivity of these compounds can be assessed through molecular docking studies, which have shown that pyrazole carbohydrazides can act as potential inhibitors for various enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the small energy gap between the frontier molecular orbitals of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid is responsible for its nonlinear optical activity . The conformational analysis and NBO studies provide insights into the stability and electronic properties of these compounds . The vibrational spectroscopic investigations and molecular dynamic simulations help in understanding the stability and reactivity of these molecules under different conditions .

Relevant Case Studies

Several case studies have demonstrated the potential therapeutic applications of pyrazole derivatives. For example, certain phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides have shown antidepressant activity in preclinical evaluations . Other studies have focused on the antimicrobial , antidiabetic , and leishmanicidal activities of these compounds, highlighting their significance in drug development. Molecular docking studies often accompany these evaluations to understand the interaction of these compounds with biological targets .

Scientific Research Applications

Antibacterial Activity

3-Phenyl-1H-pyrazole-5-carbohydrazide derivatives exhibit significant antibacterial properties. For example, some derivatives have shown inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. Such compounds can be synthesized through processes like condensation and cyclization, offering potential as antibacterial agents in medical research (Nasareb & Siddiquia, 2016).

Spectroscopic Investigations and Molecular Dynamics

These compounds have been subject to vibrational spectroscopic investigations and molecular dynamic simulations. Their electronic structure and geometry have been explored, providing insights into their reactivity and stability. Such studies aid in understanding the molecular basis of their biological activities (Pillai et al., 2017).

Antioxidant and Anti-Inflammatory Agents

Derivatives of this compound have also been studied for their antioxidant and anti-inflammatory activities. These compounds have shown promise in in vitro studies, leading to an increased interest in their potential therapeutic applications (Mahajan et al., 2016).

DNA Gyrase Inhibitors

Certain derivatives have been identified as potent DNA gyrase inhibitors. This property is particularly valuable in the development of new antibiotics, as DNA gyrase is a critical enzyme in bacterial DNA replication (Sun et al., 2013).

Anti-Viral and Cytotoxic Activities

Some pyrazole-based carbohydrazide derivatives have demonstrated anti-viral and cytotoxic activities. They have been tested against viruses like Herpes simplex and showed promising results, indicating their potential in antiviral therapy (Dawood et al., 2011).

Novel Antimicrobial Agents

Synthesized derivatives of this compound have been evaluated for their antimicrobial activity. Some compounds have shown potent to moderate activity against a range of microorganisms, offering potential as novel antimicrobial agents (Ningaiah et al., 2014).

Antidepressant Potential

Research has also been conducted on the antidepressant potential of certain derivatives. Some compounds have shown significant activity in behavioral tests, suggesting their use in developing new antidepressant medications (Mathew et al., 2014).

Safety and Hazards

According to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals), 3-phenyl-1H-pyrazole-5-carbohydrazide is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It is also classified as a combustible solid .

properties

IUPAC Name

3-phenyl-1H-pyrazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-12-10(15)9-6-8(13-14-9)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNLKKRMQOCPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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